molecular formula C23H25N3O2 B2874245 1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one CAS No. 2309347-04-2

1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one

Cat. No.: B2874245
CAS No.: 2309347-04-2
M. Wt: 375.472
InChI Key: GNHNXFMUVCVXGP-UHFFFAOYSA-N
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Description

1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is a complex organic compound that features a piperidine ring, a pyridazine moiety, and a naphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the pyridazine moiety: This step may involve the reaction of a suitable pyridazine derivative with the piperidine intermediate.

    Attachment of the naphthalene group: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, using a naphthalene derivative and the piperidine-pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, acyl chlorides, or other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridazine rings are known to interact with various biological targets, potentially modulating their activity. This compound may act by binding to these targets and altering their function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
  • 1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione

Uniqueness

1-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is unique due to its combination of a piperidine ring, a pyridazine moiety, and a naphthalene group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-17-9-10-22(25-24-17)28-16-18-11-13-26(14-12-18)23(27)15-20-7-4-6-19-5-2-3-8-21(19)20/h2-10,18H,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHNXFMUVCVXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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